

# "3-Ethyl-2,4,6-trimethylheptane" molecular weight and formula

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## Compound of Interest

Compound Name: 3-Ethyl-2,4,6-trimethylheptane

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## Technical Guide: 3-Ethyl-2,4,6-trimethylheptane

Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This document provides a concise technical overview of **3-Ethyl-2,4,6-trimethylheptane**, a branched-chain alkane. It details the compound's core physicochemical properties, including its molecular formula and weight. Furthermore, a standardized experimental protocol for the identification and analysis of such non-polar compounds using Gas Chromatography-Mass Spectrometry (GC-MS) is presented. This guide serves as a foundational resource for professionals requiring precise data and analytical methodologies for saturated hydrocarbons in a research and development setting.

## Core Physicochemical Data

**3-Ethyl-2,4,6-trimethylheptane** is a saturated hydrocarbon belonging to the alkane family. As an isomer of dodecane, its chemical characteristics are defined by its specific branched structure. The fundamental properties are summarized below.

| Property          | Value                           | Source    |
|-------------------|---------------------------------|-----------|
| Molecular Formula | C <sub>12</sub> H <sub>26</sub> | [1][2]    |
| Molecular Weight  | 170.33 g/mol                    | [2][3][4] |
| Exact Mass        | 170.203 g/mol                   | [1]       |
| IUPAC Name        | 3-ethyl-2,4,6-trimethylheptane  | [2]       |
| CAS Number        | 62198-68-9                      | [1][2]    |

## Analytical Methodology: Compound Identification via GC-MS

The analysis of volatile, non-polar compounds such as **3-Ethyl-2,4,6-trimethylheptane** is routinely performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high-resolution separation followed by definitive mass-based identification.[5][6]

### Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the qualitative and quantitative analysis of branched alkanes.

Objective: To separate and identify **3-Ethyl-2,4,6-trimethylheptane** from a sample matrix.

#### 1. Sample Preparation:

- Accurately weigh a known quantity of the sample.
- Dissolve the sample in a high-purity non-polar solvent (e.g., hexane or heptane) to achieve a final concentration within the instrument's linear dynamic range (typically 1-100 µg/mL).[7]
- If the matrix is complex (e.g., biological or environmental samples), a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering substances.[7]
- Transfer the final solution into a 2 mL autosampler vial for analysis.

#### 2. Instrumentation & Parameters:

- Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., 100% Dimethylpolysiloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness).[7]

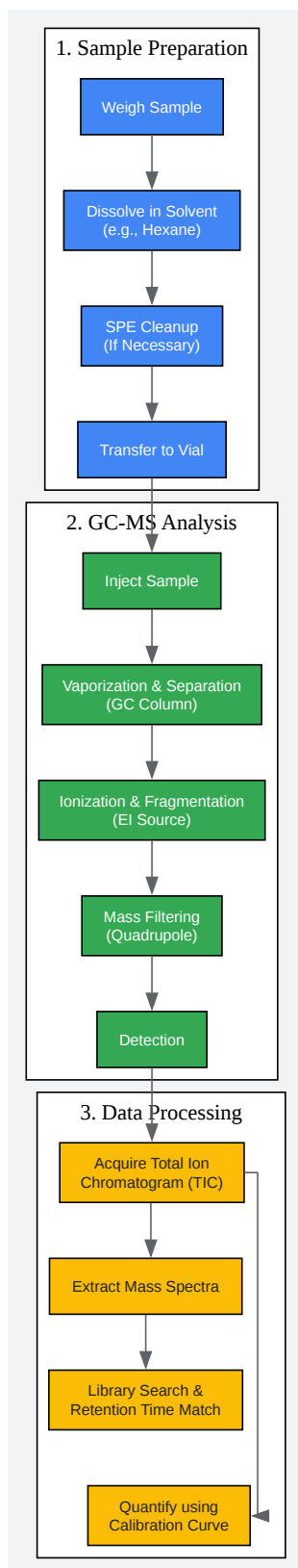
- Carrier Gas: High-purity Helium or Hydrogen at a constant flow rate of 1-2 mL/min.<sup>[7]</sup>
- Oven Program: A typical temperature program starts at 40°C (hold for 3 min), followed by a ramp of 6°C/min to 320°C (hold for 10 min).<sup>[7]</sup> This program must be optimized based on the specific mixture of analytes.
- Injector: Split/splitless injector set to 250°C.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.<sup>[7]</sup>
- Quadrupole Temperature: 150°C.<sup>[7]</sup>
- Acquisition Mode: Full Scan (e.g., m/z 40-550) for qualitative analysis. For targeted quantification, Selected Ion Monitoring (SIM) can be used, focusing on characteristic alkane fragment ions (e.g., m/z 57, 71, 85).<sup>[7][8]</sup>

### 3. Data Analysis:

- Identification: The compound is identified by comparing its retention time and the acquired mass spectrum against a known reference standard or a spectral library (e.g., NIST).
- Quantification: A calibration curve is generated by analyzing a series of known concentration standards. The quantity of the analyte in the sample is determined by comparing its peak area to this curve.<sup>[7]</sup>

## Visualized Experimental Workflow

The logical flow of the GC-MS analytical protocol, from sample handling to final data interpretation, is a critical aspect of ensuring reproducible and accurate results. The following diagram illustrates this workflow.



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- To cite this document: BenchChem. ["3-Ethyl-2,4,6-trimethylheptane" molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14542635#3-ethyl-2-4-6-trimethylheptane-molecular-weight-and-formula]

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